molecular formula C10H19NO B12820901 5-(Piperidin-1-yl)pentanal

5-(Piperidin-1-yl)pentanal

Cat. No.: B12820901
M. Wt: 169.26 g/mol
InChI Key: OAZPIRXJIGDTKL-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)pentanal is an organic compound characterized by the presence of a piperidine ring attached to a pentanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-1-yl)pentanal typically involves the reaction of piperidine with a pentanal derivative. One common method is the reductive amination of glutaraldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction, and the process is optimized for large-scale production by adjusting temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives. Reagents like Grignard reagents (RMgX) are often used in these reactions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Piperidin-1-yl)pentanal is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to modify proteins or nucleic acids for various experimental purposes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which 5-(Piperidin-1-yl)pentanal exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to changes in cellular processes. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

    5-(Piperidin-1-yl)pentan-1-amine: Similar structure but with an amine group instead of an aldehyde.

    1-(Piperidin-1-yl)pentan-1-one: Contains a ketone group instead of an aldehyde.

    5-(Morpholin-4-yl)pentanal: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness: 5-(Piperidin-1-yl)pentanal is unique due to the presence of both a piperidine ring and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

5-piperidin-1-ylpentanal

InChI

InChI=1S/C10H19NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h10H,1-9H2

InChI Key

OAZPIRXJIGDTKL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCC=O

Origin of Product

United States

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